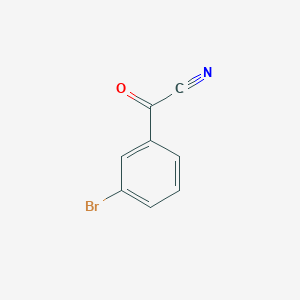

3-Bromobenzoyl cyanide

Vue d'ensemble

Description

“3-Bromobenzoyl cyanide” is also known as “3-Bromobenzyl cyanide” or “3-Bromophenylacetonitrile”. It is a compound with the molecular formula C8H6BrN . It was introduced in World War I by the Allied Powers as a lachrymatory agent . It has a molar mass of 196.04 g/mol .

Molecular Structure Analysis

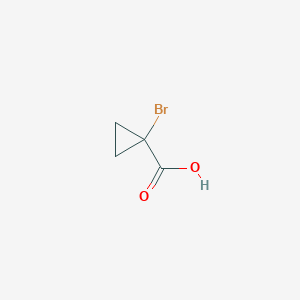

The molecular structure of “this compound” consists of a bromine atom (Br), a cyanide group (C#N), and a benzene ring (C6H5). The bromine atom is attached to the benzene ring via a carbon atom, which is also attached to the cyanide group .

Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a density of 1.5±0.1 g/cm3, a boiling point of 286.2±15.0 °C at 760 mmHg, and a flash point of 126.9±20.4 °C . It is insoluble in water .

Applications De Recherche Scientifique

1. Synthesis of Heterocyclic Compounds

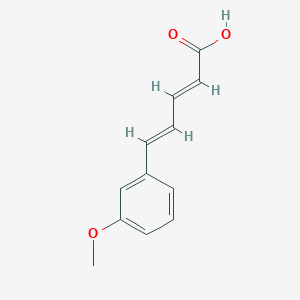

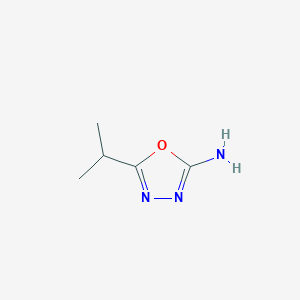

3-Bromobenzoyl cyanide is involved in the synthesis of various heterocyclic compounds. Nicolaides et al. (2004) explored the thermal transformation of arylamidoximes in the presence of phosphorus ylides, leading to the formation of 3-aryl-5-arylamino-1,2,4-oxadiazoles. This process suggests intermediates such as aryl cyanide oxides and involves aryl migration from carbon to nitrogen atoms in amidoximes (Nicolaides, Litinas, Vrasidas, & Fylaktakidou, 2004).

2. Detection of Cyanide Ions

In environmental and biological contexts, the detection of cyanide ions is crucial. Jothi et al. (2022) designed a benzothiazole-based chemosensor for detecting cyanide ions, demonstrating high selectivity and sensitivity. This sensor's interaction with cyanide ions led to notable spectral and color changes, important for environmental monitoring and live-cell imaging (Jothi, Munusamy, Kumar, Enbanathan, & Iyer, 2022).

3. Development of Fluorescent Probes

Fluorescent probes are valuable in detecting various ions and molecules. Wang, Wang, and Xian (2018) synthesized a fluorescent and chromogenic probe for CN- detection, which showed a blue shift in UV-vis absorbance spectra in the presence of CN-. Such probes are vital in bioimaging and environmental analysis (Wang, Wang, & Xian, 2018).

4. Organic Synthesis

This compound plays a role in organic synthesis. Bunnett and Rauhut (2003) described the use of halogenation and bromination reactions involving similar compounds, emphasizing the versatility of these chemical processes in creating diverse organic compounds (Bunnett & Rauhut, 2003).

5. Analytical Chemistry

In analytical chemistry, derivatives of this compound are utilized. Wu et al. (1984) establisheda method for cyanide determination using pentafluorobenzyl cyanide, derived from reactions similar to those involving this compound. Their technique, involving gas chromatography with an electron-capture detector, highlights the importance of such compounds in sensitive analytical methods (Wu, Hwang, Funazo, Tanaka, & Shono, 1984).

6. Environmental Monitoring

For environmental safety, detecting harmful ions like cyanide is crucial. Spurlin, Hinze, and Armstrong (1977) developed a spectrophotometric method for cyanide determination using 5,5'-dithiobis(2-nitrobenzoic acid), improving the process with a micellar reaction medium. This demonstrates the role of this compound-related compounds in enhancing environmental monitoring techniques (Spurlin, Hinze, & Armstrong, 1977).

7. Medicinal Chemistry

In medicinal chemistry, fluorescent probes for cyanide detection are important. Hou et al. (2019) synthesized a probe for specific detection of cyanide ions in aqueous media and live cells, showcasing the utility of these compounds in biomedical applications and cell imaging (Hou, Li, Guo, Zhang, Kong, Cui, Dong, Wang, & Shuang, 2019).

8. Logic Devices in Chemistry

In the field of chemistry, compounds like this compound can be used in the development of sequential logic devices. Pramanik, Bhalla, and Kumar (2014) described a hexaphenylbenzene-based receptor that functions as a set-reset memorized sequential logic circuit, demonstrating the innovative applications of these compounds in advanced chemical systems (Pramanik, Bhalla, & Kumar, 2014).

Mécanisme D'action

Target of Action

3-Bromobenzoyl cyanide, also known as 3-Bromobenzyl cyanide, is a derivative of Bromobenzyl cyanide (BBC), which was used as a lachrymatory agent in World War I . The primary targets of this compound are the eyes and mucous membranes, where it acts as an irritant .

Mode of Action

The compound interacts with its targets by causing irritation. When exposed to the eyes and mucous membranes, it induces a flow of tears, coughing, and difficulty in breathing . This is due to the extreme potency of the compound, which was revolutionary when first implemented in World War I .

Biochemical Pathways

It’s known that cyanide, a component of the compound, can have significant effects on plant metabolism . Cyanide is produced in plant tissues as a result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . It’s detoxified primarily by the key enzyme β-cyanoalanine synthase .

Pharmacokinetics

It’s known that the compound is denser than water and insoluble in water This suggests that it may have low bioavailability due to poor solubility

Result of Action

The primary result of the action of this compound is irritation of the eyes and mucous membranes, leading to a flow of tears, coughing, and difficulty in breathing . Exposure to high concentrations may be fatal . It’s also known to produce toxic oxides of nitrogen during combustion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its insolubility in water suggests that it may sink in water, affecting its distribution in the environment . Furthermore, it may polymerize in the presence of metals and some metal compounds, and can react vigorously with reducing agents . These factors should be taken into account when considering the use and disposal of this compound.

Safety and Hazards

Propriétés

IUPAC Name |

3-bromobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKLXMMQMSIZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513685 | |

| Record name | 3-Bromobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24999-51-7 | |

| Record name | 3-Bromobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)